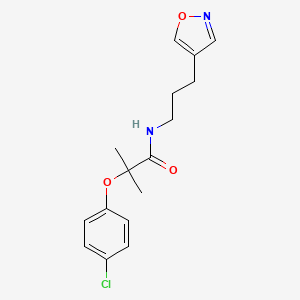
N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide, also known as DMPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMPTA is a thiazole-based compound that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Biological Effects and Toxicology of Related Compounds
Research on compounds similar to "N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide" often focuses on their biological effects and potential toxicology. Kennedy (2001) provides an update on the toxicology of acetamide and its derivatives, highlighting their commercial importance and the significant increase in knowledge regarding their biological consequences over the years. This review emphasizes the variation in biological responses among these chemicals, reflecting both the biology of the material and its usage or proposed usage. Additionally, the environmental toxicology of these materials has been significantly expanded, suggesting an area of interest for the application of similar compounds (Kennedy, 2001).
Environmental Implications and Removal Techniques
Another key area of research is the environmental impact of related compounds and methods for their removal. Prasannamedha et al. (2020) discuss the contamination and removal of sulfamethoxazole, a compound with structural features that may be relevant to the compound . This review highlights the persistent nature of such compounds in the environment and the various technologies employed for their removal, such as adsorption, electrochemical oxidation, and photocatalytic degradation. The efficiency of these removal techniques depends on experimental designs and the sustainability and cost-effectiveness of the technologies employed (Prasannamedha & Kumar, 2020).
Pharmacological Activities of Structural Analogues
The pharmacological activities of compounds with similar structures, such as paeonol derivatives, are also of interest. Wang et al. (2020) review the structure modification of paeonol and the pharmacological activities of its derivatives, highlighting their potential in antibacterial, anti-inflammatory, and antipyretic analgesic applications. This suggests that compounds with a similar structural framework may have diverse and significant biological activities worth exploring (Wang et al., 2020).
Eigenschaften
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5S/c1-28-14-8-9-16(18(11-14)30-3)23-19(26)10-13-12-31-21(22-13)25-20(27)24-15-6-4-5-7-17(15)29-2/h4-9,11-12H,10H2,1-3H3,(H,23,26)(H2,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPPHMQGCXDSQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2435829.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2435831.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2435834.png)


![N-{3-[7-(3-nitrophenyl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenyl}methanesulfonamide](/img/structure/B2435839.png)

![2-(7-benzyl-4-oxo-2-(p-tolyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide](/img/structure/B2435842.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2435845.png)
![Methyl 4-(2-((3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate](/img/structure/B2435846.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-naphthamide](/img/structure/B2435847.png)
